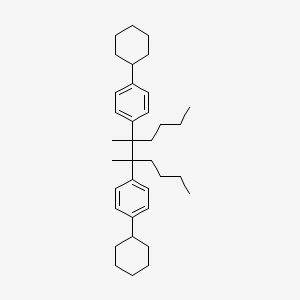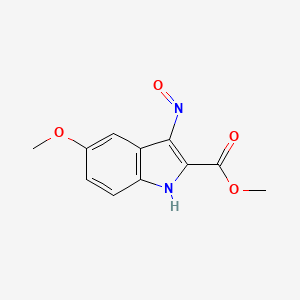![molecular formula C20H29F3 B14220361 [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene CAS No. 821799-63-7](/img/structure/B14220361.png)
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a tridec-4-en-1-yl chain, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene typically involves the following steps:
Formation of the Tridec-4-EN-1-YL Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The process may involve catalytic hydrogenation, hydroboration-oxidation, or other organic transformations to construct the desired carbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Coupling with Benzene: The final step involves coupling the tridec-4-en-1-yl chain with a benzene ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using suitable catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular dynamics and interactions.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[5-(Trifluoromethyl)tridec-4-YN-1-YL]benzene: This compound differs by having a triple bond instead of a double bond in the alkyl chain, which can significantly alter its reactivity and applications.
[5-(Trifluoromethyl)dodec-4-EN-1-YL]benzene: This compound has a shorter alkyl chain, which may affect its physical properties and interactions with other molecules.
[5-(Trifluoromethyl)tridec-4-EN-1-YL]toluene:
Uniqueness: The uniqueness of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene lies in its specific combination of a trifluoromethyl group, a tridec-4-en-1-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
821799-63-7 |
|---|---|
Formule moléculaire |
C20H29F3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-(trifluoromethyl)tridec-4-enylbenzene |
InChI |
InChI=1S/C20H29F3/c1-2-3-4-5-6-10-16-19(20(21,22)23)17-12-11-15-18-13-8-7-9-14-18/h7-9,13-14,17H,2-6,10-12,15-16H2,1H3 |
Clé InChI |
HYNQWHSQQRIMNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CCCCC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
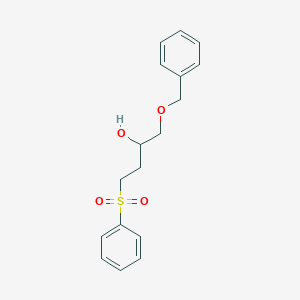

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
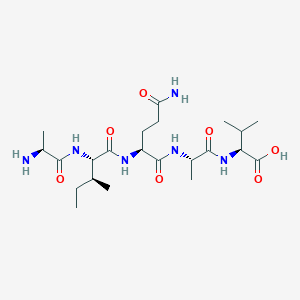
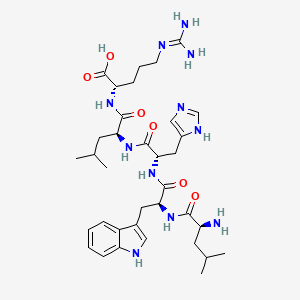
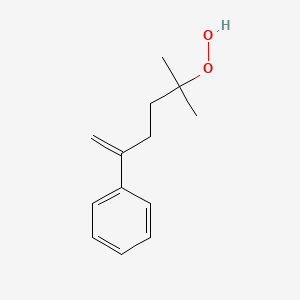
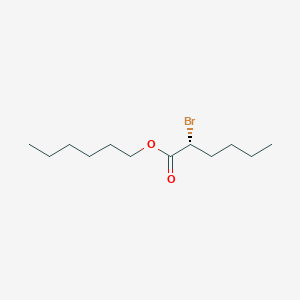
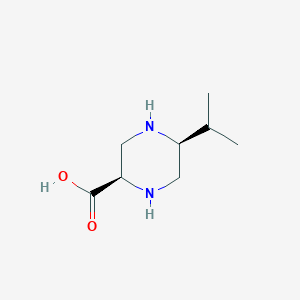
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

